5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid
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Overview
Description
5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable phenyl-substituted aldehyde with a β-keto ester in the presence of a base. Subsequent steps may include oxidation, reduction, and various substitution reactions to introduce the necessary functional groups and methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can be used to replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br2) and iodine (I2), and alkylating agents such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or halogenated versions, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties, making it useful in biological studies and drug discovery.
Medicine: It can be explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Chromone derivatives: These compounds share the chromone core but differ in their substituents and functional groups.
Coumarin derivatives: These compounds are structurally related to chromones and have similar biological activities.
Flavonoids: These compounds are also structurally similar and are known for their antioxidant and anti-inflammatory properties.
Properties
IUPAC Name |
5-methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-13-19(27-12-16-10-20(23(25)26)28-14(16)2)9-8-17-18(11-21(24)29-22(13)17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGEJVSJJJWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=C(OC(=C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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